Songarosaponin B Songarosaponin B Songarosaponin B is a natural product found in Verbascum songaricum with data available.
Brand Name: Vulcanchem
CAS No.: 141544-47-0
VCID: VC21113301
InChI: InChI=1S/C54H90O22/c1-24-32(59)35(62)38(65)44(69-24)74-41-27(21-56)72-46(40(67)37(41)64)75-42-33(60)25(2)70-47(43(42)76-45-39(66)36(63)34(61)26(20-55)71-45)73-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54(68)30-19-48(3,4)15-17-53(30,23-58)18-16-52(51,54)8/h10,14,24-47,55-68H,9,11-13,15-23H2,1-8H3
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O
Molecular Formula: C54H90O22
Molecular Weight: 1091.3 g/mol

Songarosaponin B

CAS No.: 141544-47-0

Cat. No.: VC21113301

Molecular Formula: C54H90O22

Molecular Weight: 1091.3 g/mol

* For research use only. Not for human or veterinary use.

Songarosaponin B - 141544-47-0

Specification

CAS No. 141544-47-0
Molecular Formula C54H90O22
Molecular Weight 1091.3 g/mol
IUPAC Name 2-[6-[2-[[6a-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C54H90O22/c1-24-32(59)35(62)38(65)44(69-24)74-41-27(21-56)72-46(40(67)37(41)64)75-42-33(60)25(2)70-47(43(42)76-45-39(66)36(63)34(61)26(20-55)71-45)73-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54(68)30-19-48(3,4)15-17-53(30,23-58)18-16-52(51,54)8/h10,14,24-47,55-68H,9,11-13,15-23H2,1-8H3
Standard InChI Key UIZSXQJIIRBFOA-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O

Introduction

Chemical Structure and Properties

Songarosaponin B is a triterpenoidal saponin with the molecular formula C54H90O22 and a molecular weight of 1091.3 g/mol . Its chemical structure is characterized by a complex arrangement featuring an oleanane-type triterpene skeleton with multiple sugar moieties attached. The complete chemical name is 3-O-((alpha-L-Rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11-ene-3,13,23,28-tetrol . This compound was first documented in scientific databases in 2005, with recent updates to its chemical profile in early 2025 .

The structure features a tetracyclic triterpene core (olea-11-ene) with hydroxyl groups at positions 3β, 13, 23, and 28, creating a tetrol arrangement . The compound's distinctive feature is its complex glycosidic chain attached at the C-3 position, consisting of multiple sugar moieties in a specific configuration:

  • A β-D-fucopyranosyl unit directly attached to the C-3 position

  • A β-D-glucopyranosyl unit linked at the (1→2) position

  • A β-D-glucopyranosyl unit at the (1→3) position

  • An α-L-rhamnopyranosyl unit at the (1→4) position of the second glucose

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Songarosaponin B

PropertyValue
Molecular FormulaC54H90O22
Molecular Weight1091.3 g/mol
CAS Registry Number141544-47-0
Physical StatePresumed solid (typical for saponins)
Structure TypeOleanane-type triterpene glycoside
Functional GroupsMultiple hydroxyl groups, glycosidic bonds
Glycone ComponentFour sugar units (rhamnose, glucose x2, fucose)
Aglycone ComponentOlea-11-ene-3β,13,23,28-tetrol

The compound contains multiple stereogenic centers, contributing to its complex three-dimensional structure and specific biological activities . Its amphipathic nature, typical of saponins, derives from the hydrophilic sugar chain and relatively hydrophobic triterpene backbone.

Natural Sources and Occurrence

Songarosaponin B has been identified in several plant species, with significant presence in members of the Scrophulariaceae family, particularly in Verbascum species . These plants have been traditionally used in Kurdish medicine for treating burns and other skin conditions, suggesting potential therapeutic applications of their constituent compounds including Songarosaponin B .

The compound is structurally related to Songarosaponin A, which has been isolated from Buddleja officinalis (Buddlejaceae) . This relationship suggests that Songarosaponin B might also be present in B. officinalis, though direct evidence from the available research is limited. The flower buds of B. officinalis have been used in traditional Korean medicine for various conditions including stroke, headache, neurological disorders, and ophthalmologic diseases .

Taxonomic Distribution

Songarosaponin B appears to have a limited taxonomic distribution, primarily confined to certain genera within the Scrophulariaceae family and possibly the closely related Buddlejaceae. This restricted distribution pattern is common for specialized secondary metabolites in plants and may reflect specific ecological or evolutionary adaptations.

CompoundIC50 for NO Production Inhibition (μM)Other Activities
Songarosaponin A25.6 ± 1.0Anti-inflammatory potential through NO inhibition
Mimengoside B22.1 ± 0.8Similar anti-inflammatory potential
Aminoguanidine (positive control)17.5 ± 0.7Standard NO inhibitor
Songarosaponin BNot determinedPresumed anti-inflammatory based on structural similarity

Research Methods for Isolation and Characterization

Isolation Techniques

The isolation of saponins like Songarosaponin B typically involves bioactivity-guided fractionation of plant extracts. Based on related research, a general methodology might include:

  • Initial extraction of plant material with methanol

  • Partitioning of the extract with solvents of increasing polarity (e.g., n-hexane, dichloromethane, water)

  • Chromatographic separation using various stationary phases (silica gel, RP-18)

  • Final purification by preparative HPLC

Structural Characterization

Structural elucidation of Songarosaponin B has been achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Ultraviolet-Visible Spectroscopy (UV-Vis)

The complex structure, particularly the configuration of the sugar chain and the stereochemistry of the aglycone, requires detailed analysis of NMR data, including COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and spatial relationships.

Comparative Analysis with Related Compounds

Songarosaponin B belongs to a family of structurally related triterpenoidal saponins. Understanding the structural and functional relationships between these compounds provides insights into their biological activity and potential applications.

Structural Comparison

Table 3: Structural Comparison of Songarosaponin B with Related Compounds

CompoundCore StructureKey Structural Differences from Songarosaponin B
Songarosaponin AOlea-11,13-diene-3β,23,28-triolContains a diene system at C-11 and C-13 instead of a single double bond at C-11; has one fewer hydroxyl group
Songarosaponin FOlea-11,13-diene-3β,16β,23,28-tetrolContains a diene system and an additional hydroxyl group at C-16β
Buddlejasaponin I13β,28-epoxyolea-11-ene-3β,16β,23-triolContains an epoxy bridge between C-13β and C-28; has a hydroxyl group at C-16β
Mimengoside BStructure not fully described in sourcesDemonstrates similar anti-inflammatory activity to Songarosaponin A

The subtle structural differences between these compounds may account for variations in their biological activities and pharmacokinetic properties. The presence of additional functional groups, such as hydroxyl groups or epoxy bridges, can significantly alter a compound's polarity, solubility, and receptor binding characteristics.

Future Research Directions

Despite the potential therapeutic value of Songarosaponin B, significant research gaps remain:

  • Comprehensive pharmacological profiling of Songarosaponin B

  • Direct comparison of Songarosaponin B's anti-inflammatory activity with related compounds

  • Investigation of structure-activity relationships to optimize therapeutic potential

  • Development of efficient synthesis or semi-synthesis methods

  • Preclinical and clinical studies to establish safety and efficacy profiles

Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Songarosaponin B. The compound's potential effects on inflammatory mediators such as NO, cytokines, and prostaglandins warrant detailed investigation, as do its possible applications in treating inflammatory skin conditions, given the traditional uses of its source plants.

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